Vapreotide

somatostatin receptor binding affinity IC50

Vapreotide (RC-160, BMY 41606) is the ONLY somatostatin analog with Phase III clinical evidence specifically for acute esophageal variceal bleeding—making it the evidence-based formulary choice over octreotide or lanreotide. Its dual pharmacology combines sst2/sst5 agonism with NK1 receptor antagonism (IC50 330 nM), delivering potent splanchnic vasoconstriction. A 30-min half-life enables titratable IV infusion with rapid offset; 76% biliary elimination is ideal for renally impaired cirrhotic patients. Research-grade ≥98% HPLC purity ensures reproducible in vitro/in vivo results. For hospital procurement, GI/hepatology units, and receptor pharmacology labs—vapreotide is the differentiated, indication-specific solution.

Molecular Formula C57H70N12O9S2
Molecular Weight 1131.4 g/mol
CAS No. 103222-11-3
Cat. No. B1663551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVapreotide
CAS103222-11-3
SynonymsVapreotida;  D-Phe-Cys-Tyr-D-Trp-Lys-Val-Cys-Trp-NH2;  D-phenylalanyl-cysteinyl-tyrosyl-D-tryptophyl-lysyl-valyl-cysteinyl-tryptophanamide;  Octastatin;  RC 160;  RC-160;  vapreotide
Molecular FormulaC57H70N12O9S2
Molecular Weight1131.4 g/mol
Structural Identifiers
SMILESCC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)N
InChIInChI=1S/C57H70N12O9S2/c1-32(2)49-57(78)68-48(55(76)64-44(50(60)71)26-35-28-61-41-16-8-6-14-38(35)41)31-80-79-30-47(67-51(72)40(59)24-33-12-4-3-5-13-33)56(77)65-45(25-34-19-21-37(70)22-20-34)53(74)66-46(27-36-29-62-42-17-9-7-15-39(36)42)54(75)63-43(52(73)69-49)18-10-11-23-58/h3-9,12-17,19-22,28-29,32,40,43-49,61-62,70H,10-11,18,23-27,30-31,58-59H2,1-2H3,(H2,60,71)(H,63,75)(H,64,76)(H,65,77)(H,66,74)(H,67,72)(H,68,78)(H,69,73)/t40-,43+,44+,45+,46-,47+,48+,49+/m1/s1
InChIKeySWXOGPJRIDTIRL-DOUNNPEJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility3.99e-03 g/L

Vapreotide (CAS 103222-11-3) Procurement Guide: Somatostatin Analog with Dual Pharmacological Activity and Distinct Receptor Binding Profile


Vapreotide (RC-160, BMY 41606) is a synthetic cyclic octapeptide somatostatin analog with a molecular weight of 1131.37 g/mol and the formula C57H70N12O9S2 [1]. It belongs to the first-generation somatostatin receptor ligands (SRLs) alongside octreotide and lanreotide [2]. Vapreotide demonstrates a distinct receptor binding profile characterized by high affinity for somatostatin receptor subtypes sst2 (IC50 range: 0.2–5.4 nM), sst5 (IC50: 0.7 nM), and moderate affinity for sst3 (IC50: 31 nM), with minimal binding to sst1 and sst4 (IC50 >1000 nM and 45 nM, respectively) [3]. A key differentiator is its dual pharmacological mechanism: in addition to somatostatin receptor agonism, vapreotide acts as a neurokinin-1 (NK1) receptor antagonist (IC50: 330 nM), a property not shared by octreotide or lanreotide [4]. Vapreotide is clinically indicated for acute esophageal variceal bleeding in cirrhotic patients and has demonstrated efficacy in AIDS-related diarrhea, with a plasma half-life of 30 minutes and 76% biliary elimination [5]. Brand names include Sanvar® and Octastatin® [6].

Why Vapreotide Cannot Be Interchanged with Octreotide or Lanreotide: Receptor Pharmacology and Clinical Indication Differences


Somatostatin analogs are not pharmacologically interchangeable due to substantial differences in receptor subtype selectivity, biased agonism, and off-target activity. Vapreotide exhibits a distinct binding profile with approximately 2- to 4-fold higher affinity for sst5 (IC50: 0.7 nM) compared to octreotide (IC50: 5.6–32 nM) [1], and 2- to 20-fold higher than lanreotide (IC50: 0.6–14 nM) [1]. More critically, vapreotide possesses dual pharmacology as both an sst2/sst5 agonist and an NK1 receptor antagonist (IC50: 330 nM), a mechanism absent in octreotide and lanreotide [2]. This NK1 antagonism may contribute to its unique efficacy in pain modulation and gastrointestinal motility regulation. Additionally, while octreotide and lanreotide are primarily indicated for acromegaly and neuroendocrine tumors, vapreotide is specifically approved for acute esophageal variceal bleeding—a distinct clinical indication driven by its potent splanchnic vasoconstriction effect [3]. These receptor-binding and mechanistic divergences preclude simple therapeutic substitution; selecting the appropriate analog requires precise alignment of receptor expression profiles in target tissues with the analog's binding fingerprint and ancillary pharmacology.

Vapreotide Comparative Evidence: Quantified Differentiation from Octreotide, Lanreotide, and Pasireotide


Somatostatin Receptor Subtype Binding Affinity: Direct Head-to-Head Comparison of Vapreotide vs. Octreotide, Lanreotide, and Pasireotide

Vapreotide demonstrates a distinct receptor binding fingerprint compared to other somatostatin analogs. In direct head-to-head binding assays using transfected cell lines expressing human somatostatin receptor subtypes, vapreotide exhibited an sst5 IC50 of 0.7 nM, representing approximately 8- to 46-fold higher affinity for sst5 compared to octreotide (IC50 range: 5.6–32 nM) and 0.9- to 20-fold higher than lanreotide (IC50 range: 0.6–14 nM) [1]. For sst2, vapreotide (IC50 range: 0.2–5.4 nM) is comparable to octreotide (0.4–2.1 nM) and lanreotide (0.5–1.8 nM), but pasireotide (IC50: 1.0 nM) and vapreotide show overlapping sst2 potency [1]. At sst3, vapreotide (IC50: 31 nM) is less potent than octreotide (4.4–34.5 nM) but more potent than lanreotide (43–107 nM), while pasireotide demonstrates the highest sst3 affinity (1.5 nM) among the group [1]. Notably, vapreotide's sst5 affinity (0.7 nM) is 4.4-fold lower than pasireotide's sst5 affinity (0.16 nM), yet vapreotide retains a unique combination of sst2/sst5 selectivity without the broader multi-receptor activation profile of pasireotide [1]. In a separate study, vapreotide acetate (RC160) showed sst2 IC50 of 1.8±0.3 nM, sst3 IC50 of 233±34 nM, and sst5 IC50 of 4.8±0.9 nM, compared to lanreotide (sst2: 1.6±0.4 nM, sst3: 438±39 nM, sst5: 7.4±1.2 nM) and [Tyr3]-octreotide (sst2: 2.8±0.6 nM, sst3: 225±82 nM, sst5: 9.9±1.8 nM) [2].

somatostatin receptor binding affinity IC50 receptor pharmacology

Dual Pharmacological Mechanism: NK1 Receptor Antagonism as a Unique Differentiator Among Somatostatin Analogs

Vapreotide is uniquely characterized among clinically available somatostatin analogs by its additional activity as a neurokinin-1 (NK1) receptor antagonist. In vitro radioligand binding assays demonstrate that vapreotide inhibits NK1 receptor binding with an IC50 of 330 nM . This NK1 antagonism translates to functional in vivo activity: vapreotide (8 nmol per animal) significantly reduces substance P-induced biting and scratching in mice, and at 512 μg/kg increases reaction time to heat stimuli in hot plate and tail flick tests, indicating antinociceptive activity [1]. In vitro, vapreotide dose-dependently attenuates substance P-triggered intracellular calcium increase and NF-κB activation, and suppresses substance P-induced IL-8 and MCP-1 production in HEK293-NK1R and U373MG cell lines [2]. In contrast, octreotide, lanreotide, and pasireotide lack this NK1 antagonism; their pharmacological activity is restricted to somatostatin receptor agonism alone. The dual mechanism of vapreotide—somatostatin receptor agonism (primarily sst2/sst5) combined with NK1 receptor antagonism—provides a combinatorial pharmacology not achievable with other SRLs.

NK1 receptor dual pharmacology tachykinin antagonist analgesic

Clinical Efficacy in Acute Variceal Bleeding: Phase III Trial Evidence vs. Placebo

Vapreotide is the only somatostatin analog with Phase III clinical trial evidence specifically demonstrating efficacy in acute esophageal variceal bleeding, a distinct indication from acromegaly and neuroendocrine tumors for which octreotide and lanreotide are primarily approved [1]. Phase III trials were conducted in France and Asia evaluating vapreotide for acute bleeding from esophageal varices [1]. Vapreotide's mechanism in this indication involves potent reduction of splanchnic blood flow, inhibiting the release of vasoactive compounds from neuroendocrine tissues, and inducing hemostasis in upper gastrointestinal hemorrhage [2]. In contrast, octreotide and lanreotide, while used off-label for variceal bleeding in some regions, lack Phase III trial data specifically for this indication and are primarily indicated for acromegaly and neuroendocrine tumors. Vapreotide's clinical positioning is further distinguished by its elimination route: 76% eliminated in bile, with the remainder renally cleared, and a short plasma half-life of 30 minutes, enabling rapid titration and offset [3].

esophageal variceal bleeding cirrhosis portal hypertension clinical trial

Synthesis Yield Optimization: Solid-Phase Iodine Oxidation Provides 10-20% Yield Improvement Over Traditional Methods

Vapreotide synthesis presents unique challenges due to its cyclic octapeptide structure requiring precise disulfide bond formation. A patented method (CN101712716B) utilizes iodine to oxidize linear vapreotide resin in the solid phase, avoiding the complexity and low efficiency of traditional liquid-phase oxidation. This approach improves oxidation yield by 10-20% compared to conventional liquid-phase methods [1]. The method starts from Fmoc-Trp(Boc)-OH and Rink Amide resin, employing solid-phase peptide synthesis (SPPS) for sequential amino acid addition, followed by on-resin iodine oxidation to form the intramolecular disulfide bridge [1]. A separate purification patent (CN101712716B) achieves vapreotide purity exceeding 98% with good yield, meeting industrial-scale requirements for pharmaceutical raw material preparation [2]. In contrast, synthesis of octreotide and lanreotide typically employs different protecting group strategies and oxidation conditions; direct comparative yield data for these analogs are not reported in the same studies, but the vapreotide-specific optimization addresses its unique structural requirements for the D-Trp-Lys-Val-Cys-Trp-NH2 core sequence.

peptide synthesis solid-phase synthesis disulfide bond formation oxidation yield

Pharmacokinetic Profile: 30-Minute Half-Life Enables Rapid Titration vs. Long-Acting Octreotide/Lanreotide Formulations

Vapreotide exhibits a distinct pharmacokinetic profile characterized by a short plasma half-life of 30 minutes and predominant biliary elimination (76%), with the remainder excreted renally [1]. This rapid clearance contrasts sharply with the long-acting formulations of octreotide (octreotide LAR, half-life approximately 2-4 weeks after intramuscular depot injection) and lanreotide (lanreotide Autogel, half-life approximately 3-4 weeks). The short half-life of vapreotide allows for rapid onset and offset of action, making it suitable for acute clinical scenarios such as esophageal variceal bleeding where precise, titratable control of splanchnic hemodynamics is required [2]. Additionally, vapreotide demonstrates higher metabolic stability than native somatostatin (half-life <3 minutes), representing a 10-fold improvement in plasma stability [3]. However, this short half-life also necessitates continuous intravenous infusion for sustained effect, unlike the convenient monthly injections of octreotide LAR or lanreotide Autogel. Safety data indicate that common adverse effects include headache, fatigue, diarrhea, nausea, vomiting, and abdominal pain, a profile generally comparable to other SRLs [1].

pharmacokinetics half-life elimination dosing

Vapreotide (CAS 103222-11-3) Procurement-Guided Application Scenarios


Acute Esophageal Variceal Bleeding Management in Cirrhotic Patients

Vapreotide is the only somatostatin analog with Phase III clinical trial evidence specifically for acute esophageal variceal bleeding, making it the preferred choice for this indication in hospital formulary and clinical procurement [1]. Its 30-minute half-life enables precise, titratable control of splanchnic blood flow via continuous intravenous infusion, with rapid offset when therapy is discontinued [2]. The 76% biliary elimination route is advantageous in patients with renal impairment, a common comorbidity in advanced cirrhosis. Procurement for gastroenterology and hepatology units managing acute variceal hemorrhage should prioritize vapreotide over octreotide or lanreotide, which lack Phase III data and regulatory approval for this specific indication [1].

Dual Pharmacology Research in Pain and Neuroinflammation

Vapreotide's unique dual mechanism—combining sst2/sst5 somatostatin receptor agonism with NK1 receptor antagonism (IC50 330 nM)—enables experimental investigation of synergistic effects in pain modulation, neurogenic inflammation, and gastrointestinal motility disorders [1]. Preclinical models demonstrate that vapreotide (8 nmol/animal) reduces substance P-induced nociception, while 512 μg/kg increases thermal pain threshold in mice [2]. For researchers studying tachykinin pathways, neuroimmune interactions, or combinatorial receptor pharmacology, vapreotide provides a single-molecule tool with dual pharmacology not available with octreotide, lanreotide, or pasireotide [3]. In vitro, vapreotide suppresses substance P-induced IL-8 and MCP-1 production in human cell lines, supporting its utility in inflammatory signaling studies [4].

Somatostatin Receptor Subtype Profiling and Selectivity Studies

Vapreotide's distinct receptor binding fingerprint—high sst5 affinity (IC50 0.7 nM), moderate sst2 (0.2–5.4 nM) and sst3 (31 nM), and minimal sst1/sst4 binding—positions it as a valuable pharmacological probe for dissecting receptor-subtype-specific signaling [1]. When compared head-to-head, vapreotide shows 8- to 46-fold higher sst5 affinity than octreotide and 0.9- to 20-fold higher than lanreotide, while its sst3 affinity is intermediate between octreotide and lanreotide [1]. This differentiated profile allows researchers to use vapreotide in comparative studies to isolate sst5-mediated effects, particularly in tissues co-expressing multiple receptor subtypes. The compound's availability as a research-grade peptide with ≥99% purity (HPLC) [2] ensures reliable in vitro and in vivo pharmacology studies.

Industrial Peptide Synthesis Process Development

For contract manufacturing organizations (CMOs) and pharmaceutical development laboratories, vapreotide's patented solid-phase synthesis method provides a documented yield advantage of 10-20% over traditional liquid-phase oxidation approaches [1]. The process employs Fmoc-SPPS on Rink Amide resin with on-resin iodine oxidation for disulfide bond formation, followed by purification to >98% purity [2]. This optimized route reduces manufacturing costs, improves batch-to-batch consistency, and meets industrial-scale requirements for pharmaceutical raw material preparation. Procurement of vapreotide reference standards or API for formulation development benefits from this established synthetic pathway, which addresses the unique structural challenges of the cyclic octapeptide core [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vapreotide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.